![molecular formula C25H22FN5O4 B2529569 ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate CAS No. 877644-27-4](/img/no-structure.png)

ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

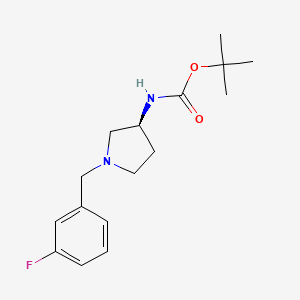

Ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate is a useful research compound. Its molecular formula is C25H22FN5O4 and its molecular weight is 475.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Structural Insights

The synthesis and structural analysis of compounds related to Ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate offer foundational insights into their potential applications in scientific research. One notable study involved the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, highlighting methodologies that could be applicable to the synthesis of related compounds, including this compound. This study emphasizes the significance of reaction conditions on yield, providing a basis for optimizing synthetic routes for related compounds (Huang Jin-qing, 2009).

Crystallographic and Molecular Characterization

The structural characterization of benzimidazole derivatives, such as Ethyl 2-(4-cyanophenyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole-5-carboxylate, provides critical insights into the molecular geometry and intermolecular interactions of these compounds. Such studies are pivotal for understanding the physical properties and potential functional applications of this compound. The analysis of crystal packing and π–π interactions informs on the stability and solubility aspects critical for pharmaceutical formulation and material science applications (S. M. Kumar et al., 2016).

Antioxidant Properties and Potential Therapeutic Applications

The exploration of the antioxidant properties of substituted aryl meroterpenoids derived from red seaweed indicates a potential area of application for this compound. These studies suggest that structurally related compounds could serve as potent antioxidants with applications ranging from pharmaceuticals to food preservatives. The structure-activity relationship analysis within this context provides a framework for designing this compound derivatives with enhanced antioxidant capacities (K. Chakraborty et al., 2016).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate involves the condensation of 2-fluorobenzylamine with 1,7-dimethyl-3,4-dihydroimidazo[2,1-f]purine-2,4-dione, followed by the reaction of the resulting intermediate with ethyl 4-bromobenzoate. The final product is obtained by esterification of the resulting carboxylic acid intermediate with ethanol.", "Starting Materials": [ "2-fluorobenzylamine", "1,7-dimethyl-3,4-dihydroimidazo[2,1-f]purine-2,4-dione", "ethyl 4-bromobenzoate", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-fluorobenzylamine with 1,7-dimethyl-3,4-dihydroimidazo[2,1-f]purine-2,4-dione in the presence of a suitable condensing agent such as N,N'-carbonyldiimidazole or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride to form the intermediate 3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-amine.", "Step 2: Reaction of the intermediate with ethyl 4-bromobenzoate in the presence of a suitable base such as potassium carbonate or sodium hydride to form the intermediate ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate.", "Step 3: Esterification of the intermediate with ethanol in the presence of a suitable acid catalyst such as sulfuric acid or p-toluenesulfonic acid to form the final product ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate." ] } | |

Numéro CAS |

877644-27-4 |

Formule moléculaire |

C25H22FN5O4 |

Poids moléculaire |

475.48 |

Nom IUPAC |

ethyl 4-[2-[(2-fluorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate |

InChI |

InChI=1S/C25H22FN5O4/c1-4-35-23(33)16-9-11-18(12-10-16)31-15(2)13-29-20-21(27-24(29)31)28(3)25(34)30(22(20)32)14-17-7-5-6-8-19(17)26/h5-13H,4,14H2,1-3H3 |

Clé InChI |

AGAGZTZKGWFJSI-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5F)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(6-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2529492.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2529498.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2529499.png)

![ethyl 2-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529502.png)

![N-(furan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2529506.png)

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B2529507.png)

![5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2529508.png)